2-Oxo-1H-quinoxaline-6-sulfonyl fluoride
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Overview
Description
2-Oxo-1H-quinoxaline-6-sulfonyl fluoride: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis . The structure of this compound includes a quinoxaline core with a sulfonyl fluoride group at the 6-position and a keto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride typically involves the functionalization of the quinoxaline core. One common method is the reaction of quinoxaline derivatives with sulfonyl fluoride reagents under specific conditions. For example, the reaction of 2-oxoquinoxaline with sulfonyl fluoride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The keto group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Quinoxaline derivatives with various functional groups replacing the sulfonyl fluoride group.
Oxidation Products: Oxidized quinoxaline derivatives with modified functional groups.
Reduction Products: Reduced quinoxaline derivatives with altered oxidation states.
Scientific Research Applications
Biology and Medicine: The compound and its derivatives have shown promise in medicinal chemistry due to their biological activities, including antimicrobial, antiviral, and anticancer properties. They are being investigated for their potential use in drug development and as therapeutic agents .
Industry: In the industrial sector, 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride is utilized in the synthesis of dyes, fluorescent materials, and electroluminescent materials. It also finds applications in the development of organic sensitizers for solar cells and polymeric optoelectronic materials .
Mechanism of Action
The mechanism of action of 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Quinoxaline-2,3-dione: A quinoxaline derivative with a dione group at the 2,3-positions, known for its biological activities.
Quinoxaline-6-sulfonamide: A compound with a sulfonamide group at the 6-position, exhibiting antimicrobial properties.
Quinoxaline-2-carboxylic acid: A derivative with a carboxylic acid group at the 2-position, used in medicinal chemistry.
Uniqueness: 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a keto group on the quinoxaline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-oxo-1H-quinoxaline-6-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGJXPNOQYUEED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)N=CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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